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Compound Name: 2-Amino-5-hydroxypyridine

Cat. No.: B112774 Get Quote

Introduction
In the landscape of advanced materials, the demand for functional organic molecules that

serve as versatile building blocks is insatiable. 2-Amino-5-hydroxypyridine is one such

molecule of significant interest. Its unique architecture, featuring a pyridine ring substituted with

both an amino (-NH₂) and a hydroxyl (-OH) group, offers a trifecta of functionality: the aromatic

heterocycle provides rigidity and specific electronic properties, while the nucleophilic amino and

hydroxyl groups serve as reactive sites for a host of chemical transformations.

This guide provides a comprehensive technical overview of 2-Amino-5-hydroxypyridine,

moving from its fundamental synthesis to its proven and potential applications in material

science. We will explore its role as a corrosion inhibitor, a monomer for novel functional

polymers, and a ligand in the construction of coordination complexes, offering field-proven

insights and detailed experimental frameworks for researchers and developers.

Core Molecular Attributes
The strategic placement of the amino and hydroxyl groups on the pyridine ring dictates its

chemical behavior. The amino group at the 2-position and the hydroxyl group at the 5-position

create a molecule with distinct reactive ends, enabling it to participate in diverse reactions such

as nucleophilic attack, hydrogen bonding, and metal coordination.[1] These inherent properties

are the foundation for its utility in creating materials with tailored functionalities.
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Property Value Source(s)

Molecular Formula C₅H₆N₂O [2]

Molecular Weight 110.11 g/mol [2]

Appearance
White to light yellow crystalline

solid
[1]

Melting Point ~100°C [1]

Solubility
Soluble in polar solvents (e.g.,

water, ethanol)
[1]

Key Functional Groups
Amino (-NH₂), Hydroxyl (-OH),

Pyridine Ring
[1]

Section 1: Synthesis and Characterization
A reliable and efficient synthesis route is paramount for the application of any chemical building

block. Several methods for synthesizing 2-Amino-5-hydroxypyridine have been established,

often starting from readily available halopyridines.

Common Synthesis Route: A Multi-Step Approach
A prevalent and effective method involves a four-step process starting from 2-amino-5-

bromopyridine. This route is designed to selectively introduce the hydroxyl group while

protecting the reactive amino group, ensuring a high yield of the final product.[3][4]

The causality behind this multi-step process is rooted in controlling reactivity:

Protection: The amino group of the starting material is highly reactive. Protecting it as a

dimethylpyrrole derivative prevents unwanted side reactions in subsequent steps.[3]

Methoxylation: A nucleophilic substitution reaction replaces the bromine atom with a methoxy

group. This is a critical step to introduce the oxygen functionality that will later become the

hydroxyl group.

Deprotection: The protecting group is removed from the amino function, restoring its

reactivity for final applications.
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Demethylation: The methoxy group is converted to the target hydroxyl group, typically using

a strong acid, to yield 2-Amino-5-hydroxypyridine.[3][4]

2-Amino-5-bromopyridine

Protection Reaction
(2,5-hexanedione)

5-bromo-2-(2,5-dimethyl-1H-pyrrol-1yl)pyridine

Methoxylation
(Sodium methylate)

5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1yl)pyridine

Deprotection
(Hydroxylamine HCl)

2-Amino-5-methoxypyridine

Demethylation
(95% H₂SO₄)

2-Amino-5-hydroxypyridine
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Caption: Multi-step synthesis of 2-Amino-5-hydroxypyridine.

Experimental Protocol: Synthesis via Hydrogenolysis
An alternative, high-yield synthesis involves the deprotection of a benzyl ether precursor using

catalytic hydrogenation.[2] This method is often preferred for its clean reaction conditions and

high efficiency.

Objective: To synthesize 2-Amino-5-hydroxypyridine from 5-(benzyloxy)pyridin-2-amine.

Materials:

5-(benzyloxy)pyridin-2-amine

Ethanol

Toluene

10% Palladium on activated carbon (Pd/C) catalyst

Hydrogen gas source

Autoclave reactor

Filtration apparatus

Procedure:

Charge an autoclave reactor with 5-(benzyloxy)pyridin-2-amine, ethanol, and a toluene

solution containing 10% Pd/C catalyst.[2]

Seal the autoclave and purge with nitrogen gas to remove air.

Pressurize the reactor with hydrogen gas, maintaining a constant pressure (e.g., 0.2 MPa).

[2]
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Stir the reaction mixture at a controlled temperature (e.g., 25°C) for several hours until the

reaction is complete (monitored by TLC or HPLC).

Once the reaction is complete, carefully vent the hydrogen gas from the autoclave.

Remove the Pd/C catalyst by filtering the reaction mixture through a pad of celite.

Wash the filter cake with additional ethanol to recover all the product.

Combine the filtrate and washings, and remove the solvents under reduced pressure (rotary

evaporation) to yield the final product, 2-Amino-5-hydroxypyridine. A yield of 92% has

been reported for this method.[2]

Section 2: Application in Corrosion Inhibition
One of the most well-documented applications of pyridine derivatives is in the protection of

metals from corrosion. 2-Amino-5-hydroxypyridine and its derivatives are effective corrosion

inhibitors, particularly for mild steel, aluminum, and copper in acidic environments.

Mechanism of Action
The effectiveness of 2-Amino-5-hydroxypyridine as a corrosion inhibitor stems from its ability

to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the

corrosive medium.[5] This adsorption is a self-validating system driven by several factors:

Heteroatom Coordination: The nitrogen atom in the pyridine ring and the exocyclic amino

group, along with the oxygen of the hydroxyl group, possess lone pairs of electrons. These

electrons can be donated to the vacant d-orbitals of the metal atoms, forming coordinate

bonds.

Pi-Electron Cloud Interaction: The π-electrons of the aromatic pyridine ring can interact with

the metal surface, further strengthening the adsorption.

Protective Film Formation: The adsorbed molecules displace water and aggressive ions (like

chloride) from the metal surface, creating a hydrophobic film that inhibits both anodic (metal

dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
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Caption: Adsorption mechanism of the inhibitor on a metal surface.

Protocol: Evaluating Inhibition Efficiency by Weight
Loss
The weight loss method is a straightforward and reliable technique to quantify the effectiveness

of a corrosion inhibitor.[6][7]

Objective: To determine the inhibition efficiency (IE%) of 2-Amino-5-hydroxypyridine on mild

steel in a 1M HCl solution.

Materials:

Mild steel coupons of known surface area

1M Hydrochloric acid (HCl) solution

2-Amino-5-hydroxypyridine

Acetone and distilled water for cleaning

Analytical balance (±0.1 mg)
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Water bath/thermostat

Glass beakers and hooks

Procedure:

Sample Preparation: Mechanically polish mild steel coupons with progressively finer grades

of emery paper, wash with distilled water, degrease with acetone, and dry.[7]

Weigh each coupon accurately using an analytical balance and record the initial weight (W₁).

[7]

Test Solutions: Prepare a series of 1M HCl solutions containing different concentrations of

the inhibitor (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM).

Immersion: Suspend one coupon in each beaker using a glass hook, ensuring it is fully

immersed in the test solution. One beaker should contain the blank solution (0 mM inhibitor).

[5]

Maintain the beakers at a constant temperature (e.g., 30°C) for a fixed duration (e.g., 24

hours).[8]

Post-Immersion: After the immersion period, carefully remove the coupons.

Cleaning: Wash the coupons with distilled water, gently scrub with a soft brush to remove

corrosion products, rinse with acetone, and dry.[1][7]

Weigh each dried coupon and record the final weight (W₂).[7]

Data Analysis:

Calculate Weight Loss (ΔW): ΔW = W₁ - W₂

Calculate Corrosion Rate (CR) in g/m²h: CR = ΔW / (A × t) Where A is the surface area of the

coupon (m²) and t is the immersion time (h).

Calculate Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where CR₀ is the

corrosion rate in the blank solution and CRᵢ is the corrosion rate in the solution with the
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inhibitor.

Inhibitor Conc.
(mM)

Weight Loss (mg)
Corrosion Rate
(g/m²h)

Inhibition
Efficiency (IE%)

0 (Blank) 150.2 12.52 -

0.1 60.1 5.01 60.0%

0.5 25.5 2.13 83.0%

1.0 13.8 1.15 90.8%

5.0 8.9 0.74 94.1%

(Note: Data are

representative

examples for

illustrative purposes.)

Section 3: Application in Functional Polymers
The bifunctional nature of 2-Amino-5-hydroxypyridine, possessing both an amine and a

hydroxyl group, makes it a highly attractive monomer for step-growth polymerization. It can be

incorporated into polymer backbones to create functional polyamides, polyesters, and

polyurethanes with unique properties.

Rationale for Polymer Synthesis
While its close relatives are used as catalysts in polyamide synthesis, 2-Amino-5-
hydroxypyridine itself can act as an AB-type or A₂-type monomer.[9]

As a Diamine: The amino group can react with dicarboxylic acids or their derivatives (e.g.,

acyl chlorides) to form a polyamide. The pendant hydroxyl group remains available for post-

polymerization modification, or it can influence the polymer's properties by enabling

hydrogen bonding, improving solubility, and enhancing adhesion to substrates.

As an Amino-alcohol: The molecule can react with diisocyanates to form polyurethanes or

with dicarboxylic acids to form polyamide-esters.
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The incorporation of the rigid, polar pyridine ring into the polymer backbone is expected to

enhance thermal stability and modify mechanical properties compared to purely aliphatic

polymers.

Note: The DOT script above is a conceptual representation. For actual rendering, image tags

would need to be replaced with nodes defining the chemical structures. Caption:

Polycondensation of 2-Amino-5-hydroxypyridine.

Protocol: Synthesis of a Novel Functional Polyamide
This protocol describes a low-temperature solution polycondensation, a method suitable for

reactive monomers to produce high molecular weight polyamides.[10]

Objective: To synthesize a functional polyamide from 2-Amino-5-hydroxypyridine and adipoyl

chloride.

Materials:

2-Amino-5-hydroxypyridine, dried

Adipoyl chloride, distilled

N-Methyl-2-pyrrolidone (NMP), anhydrous

Pyridine, anhydrous (as acid scavenger)

Methanol

Nitrogen gas supply

Jacketed reaction vessel with mechanical stirrer

Procedure:

Monomer Dissolution: In a dry, nitrogen-purged reaction vessel, dissolve a precise amount of

2-Amino-5-hydroxypyridine in anhydrous NMP. Add an equimolar amount of anhydrous

pyridine to the solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b112774?utm_src=pdf-body
https://www.researchgate.net/publication/320583970_Polyamide_Syntheses
https://www.benchchem.com/product/b112774?utm_src=pdf-body
https://www.benchchem.com/product/b112774?utm_src=pdf-body
https://www.benchchem.com/product/b112774?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cooling: Cool the solution to 0°C using a circulating bath. The low temperature is critical to

control the high reactivity of the acyl chloride and prevent side reactions.

Acyl Chloride Addition: Slowly add an equimolar amount of adipoyl chloride, either neat or

dissolved in a small amount of NMP, to the stirred solution. The addition should be dropwise

to manage the exothermic reaction.

Polymerization: After the addition is complete, allow the reaction to warm to room

temperature and continue stirring under a nitrogen atmosphere for 12-24 hours. The

viscosity of the solution will increase significantly as the polymer forms.

Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as

methanol, with vigorous stirring. This will cause the polyamide to precipitate as a fibrous

solid.

Purification: Collect the precipitated polymer by filtration.

Washing: Thoroughly wash the polymer with hot water and then methanol to remove

unreacted monomers, pyridine hydrochloride, and residual solvent.

Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is

achieved.

The resulting polymer can then be characterized by techniques such as FTIR (to confirm amide

bond formation), NMR (for structural elucidation), GPC (for molecular weight distribution), and

DSC/TGA (for thermal properties).

Section 4: Application in Coordination Chemistry
The N and O atoms in 2-Amino-5-hydroxypyridine make it an excellent bidentate ligand for

coordinating with metal ions. This capability allows for the construction of discrete metal

complexes, coordination polymers, and potentially Metal-Organic Frameworks (MOFs) with

interesting catalytic, magnetic, or optical properties.[11]

Role as a Ligand
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As a ligand, 2-Amino-5-hydroxypyridine can bind to a metal center through the nitrogen of

the amino group and the deprotonated oxygen of the hydroxyl group, forming a stable five-

membered chelate ring.[12] The pyridine ring nitrogen can also participate in coordination,

depending on the metal ion and reaction conditions, making it a potentially versatile bridging

ligand for creating extended structures. The synthesis of MOFs often relies on ligands with

multiple coordination sites to build robust, porous frameworks.[13][14]

Protocol: Synthesis of a Cu(II) Complex
This protocol provides a general method for synthesizing a metal complex, which can be

adapted for various transition metals.

Objective: To synthesize a copper(II) complex with 2-Amino-5-hydroxypyridine.

Materials:

2-Amino-5-hydroxypyridine

Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

Methanol or Ethanol

Magnetic stirrer with hotplate

Reflux condenser

Procedure:

Ligand Solution: Dissolve 2-Amino-5-hydroxypyridine (2 molar equivalents) in warm

methanol in a round-bottom flask.

Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1 molar

equivalent) in methanol.

Reaction: Slowly add the metal salt solution to the stirring ligand solution. A color change

and/or precipitation is typically observed immediately, indicating complex formation.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours to

ensure the reaction goes to completion.

Isolation: After reflux, cool the mixture to room temperature. If a precipitate has formed,

collect it by vacuum filtration. If the solution is clear, slowly evaporate the solvent or use an

anti-solvent (like diethyl ether) to induce crystallization/precipitation.

Washing: Wash the collected solid product with small portions of cold methanol to remove

any unreacted starting materials.

Drying: Dry the complex in a desiccator under vacuum.

The resulting complex can be characterized by FTIR (to observe shifts in -NH₂ and -OH bands

and the appearance of M-N/M-O bands), UV-Vis spectroscopy, and elemental analysis to

confirm its structure and composition.

Conclusion and Future Outlook
2-Amino-5-hydroxypyridine is a molecule of considerable promise in material science. Its

established efficacy as a corrosion inhibitor provides a solid foundation for its industrial use.

Beyond this, its potential as a monomer for creating novel functional polymers with enhanced

thermal stability and tailored properties is an exciting frontier for research. The pendant

hydroxyl groups on such polymers offer a platform for creating "smart" materials through post-

polymerization modification. Furthermore, its role as a versatile ligand in coordination chemistry

opens avenues for designing new catalysts, sensors, and functional porous materials. As

research continues to uncover the full potential of this versatile building block, 2-Amino-5-
hydroxypyridine is poised to become an increasingly important component in the toolkit of

material scientists.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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